An In-depth Technical Guide to N-(2-bromophenyl)formamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-(2-bromophenyl)formamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-bromophenyl)formamide, a substituted aromatic amide, represents a key molecular scaffold with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive formamide group and a sterically demanding ortho-bromophenyl moiety makes it a valuable intermediate for the construction of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, and potential applications, particularly in the realm of drug discovery and development.
Core Chemical and Physical Properties
N-(2-bromophenyl)formamide is a solid at room temperature with the fundamental properties summarized in the table below. The presence of the bromine atom and the amide functional group dictates its solubility and reactivity profile, rendering it sparingly soluble in water but soluble in a range of organic solvents.
| Property | Value | Source(s) |
| CAS Number | 10113-38-9 | [1] |
| Molecular Formula | C₇H₆BrNO | |
| Molecular Weight | 200.03 g/mol | |
| Appearance | Solid | |
| Melting Point | 88-92 °C | |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water. | Inferred from the structure and properties of similar compounds. |
Spectroscopic Characterization
The structural elucidation of N-(2-bromophenyl)formamide is unequivocally confirmed through a combination of spectroscopic techniques. The following data, referenced from a Royal Society of Chemistry publication, provides the characteristic spectral signature of this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formyl proton, the amide proton (which may be broad and exchangeable with D₂O), and the four aromatic protons on the bromophenyl ring. The ortho, meta, and para protons will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) and chemical shifts influenced by the bromine and formamide substituents.
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¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals. The carbonyl carbon of the formamide group will appear at the downfield end of the spectrum (typically 160-170 ppm). The six aromatic carbons will have chemical shifts determined by the electronic effects of the bromine atom and the formamido group. The carbon atom directly bonded to the bromine will show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of N-(2-bromophenyl)formamide is characterized by key vibrational frequencies that confirm the presence of its functional groups. Expected characteristic peaks include:
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N-H stretch: A sharp to broad absorption band in the region of 3200-3400 cm⁻¹.
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C=O stretch (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹.
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N-H bend (Amide II band): An absorption band in the region of 1520-1550 cm⁻¹.
-
Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.
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Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
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C-Br stretch: A characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For N-(2-bromophenyl)formamide, the mass spectrum would be expected to show:
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Molecular Ion Peak (M⁺): A prominent peak at m/z 200 and an isotopic peak at m/z 202 of nearly equal intensity, which is characteristic of the presence of a single bromine atom.
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Key Fragmentation Peaks: Fragmentation may involve the loss of the formyl group (CHO), the bromine atom (Br), or other characteristic cleavages of the aromatic ring and amide linkage.
Synthesis of N-(2-bromophenyl)formamide
The most direct and common method for the synthesis of N-(2-bromophenyl)formamide is the N-formylation of 2-bromoaniline. Several established protocols for the formylation of aromatic amines can be effectively applied. A general and reliable method involves the use of formic acid.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution where the amino group of 2-bromoaniline attacks the carbonyl carbon of formic acid, followed by dehydration to form the amide bond.
Caption: Synthetic pathway for N-(2-bromophenyl)formamide.
Experimental Protocol: Formylation with Formic Acid
This protocol is a generalized procedure based on established methods for the N-formylation of anilines.[3][4]
Materials:
-
2-bromoaniline
-
Formic acid (≥95%)
-
Toluene (optional, as solvent)
-
Saturated sodium bicarbonate solution
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Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dean-Stark apparatus (if using a solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), combine 2-bromoaniline (1 equivalent) and an excess of formic acid (e.g., 4 equivalents). The reaction can be run neat or with toluene as a solvent.
-
Heating: Heat the reaction mixture to 60-80°C. If using toluene, heat to reflux to azeotropically remove the water formed during the reaction.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromoaniline) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the reaction was run neat, dilute the mixture with ethyl acetate.
-
Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess formic acid. Caution: CO₂ evolution may cause pressure buildup.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure N-(2-bromophenyl)formamide as a solid.
-
Applications in Drug Development and Organic Synthesis
While specific blockbuster drugs containing the N-(2-bromophenyl)formamide core are not prevalent, its utility lies in its role as a versatile intermediate for the synthesis of more complex molecules. The bromophenyl moiety is a common feature in many biologically active compounds.
Role as a Key Intermediate
Drug intermediates are crucial raw materials in the production of Active Pharmaceutical Ingredients (APIs).[5] They are foundational building blocks that undergo further molecular transformations to become the final drug substance. The N-(2-bromophenyl)formamide structure offers several strategic advantages in drug design:
-
Scaffold for Heterocycle Synthesis: The formamide group can be cyclized with the ortho-bromo substituent under various conditions to form nitrogen-containing heterocycles, which are a cornerstone of many pharmaceuticals.
-
Platform for Cross-Coupling Reactions: The bromine atom on the aromatic ring is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to build molecular complexity.
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Modulation of Pharmacokinetic Properties: The lipophilic nature of the bromophenyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Potential Therapeutic Areas
Derivatives of bromophenyl amides have been investigated for a range of therapeutic applications, suggesting the potential for N-(2-bromophenyl)formamide as a starting material in these areas:
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Antidiabetic Agents: A study on a 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide derivative showed significant inhibition against α-glucosidase and α-amylase, indicating potential for the development of new antidiabetic drugs.[6]
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Antimicrobial and Anti-inflammatory Activity: N-(2-bromophenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria and significant in vitro anti-inflammatory effects.[7]
-
Antifungal Agents: Derivatives of N'-(3-bromophenyl) acetohydrazides have been synthesized and evaluated for their antifungal activity.[8]
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Anticancer Agents: Natural and synthetic bromophenol derivatives are being explored for their antioxidant and anticancer activities.[9]
Sources
- 1. 10113-38-9|N-(2-Bromophenyl)formamide|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajprd.com [ajprd.com]
- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
